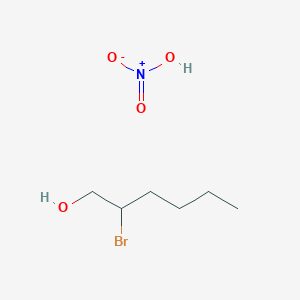
2-Bromohexan-1-ol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromohexan-1-ol is an organobromine compound with the molecular formula C6H13BrO. It is a primary alcohol with a bromine atom attached to the second carbon of the hexane chain. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the addition of hydrogen bromide (HBr) to hexanol under controlled conditions. The process can be carried out in the presence of a catalyst such as sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Bromohexan-1-ol involves large-scale bromination processes where hexanol is reacted with bromine or hydrogen bromide. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, followed by absorption in water to yield nitric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of hexanol.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products Formed
Substitution: Hexanol.
Oxidation: Hexanal or hexanoic acid.
Elimination: Hexene.
Applications De Recherche Scientifique
2-Bromohexan-1-ol and nitric acid have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as reagents in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and as precursors for drug synthesis.
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromohexan-1-ol involves nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. In oxidation reactions, the alcohol group is converted to aldehydes or carboxylic acids through the transfer of electrons. Nitric acid acts as a strong oxidizing agent, facilitating various redox reactions by donating oxygen atoms or accepting electrons.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromohexane: Similar in structure but lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.
1-Bromohexane: The bromine atom is attached to the terminal carbon, leading to different reactivity patterns.
Hexanol: Lacks the bromine atom, making it less versatile in substitution reactions.
Uniqueness
2-Bromohexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
64342-11-6 |
|---|---|
Formule moléculaire |
C6H14BrNO4 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
2-bromohexan-1-ol;nitric acid |
InChI |
InChI=1S/C6H13BrO.HNO3/c1-2-3-4-6(7)5-8;2-1(3)4/h6,8H,2-5H2,1H3;(H,2,3,4) |
Clé InChI |
SCZUXOFIJBKCND-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CO)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


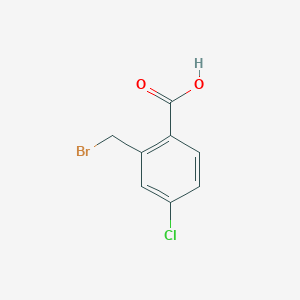

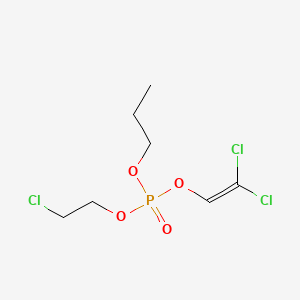
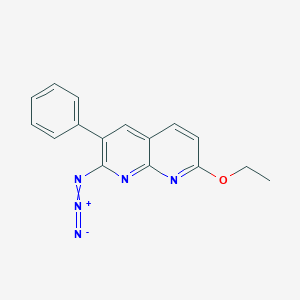


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
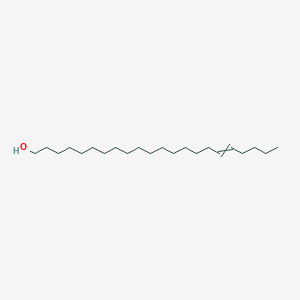
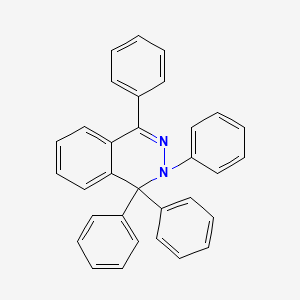

![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
